7-Bromo-4-chloro-2-methylquinazoline
Overview
Description
7-Bromo-4-chloro-2-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
7-Bromo-4-chloro-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for 7-Bromo-4-chloro-2-methylquinazoline is not available, quinazoline derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Safety and Hazards
The compound has been classified under GHS07 for safety, with the signal word being "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
While specific future directions for 7-Bromo-4-chloro-2-methylquinazoline are not available, the diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-methylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-bromo-4-chlorobenzonitrile with acetic anhydride, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a base such as sodium acetate and requires heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
7-Bromo-2-chloro-4-methylquinazoline: Similar in structure but with different positions of the chlorine and methyl groups.
4-Chloro-2-methylquinazoline: Lacks the bromine atom, which can significantly alter its reactivity and applications.
Uniqueness: 7-Bromo-4-chloro-2-methylquinazoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
7-bromo-4-chloro-2-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZUPLSAZMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623831 | |
Record name | 7-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403850-84-0 | |
Record name | 7-Bromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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